6-Amino-2-methylbenzo[d]oxazol-4-ol
Description
6-Amino-2-methylbenzo[d]oxazol-4-ol is a benzo[d]oxazole derivative characterized by a fused benzene and oxazole ring system. The compound features a methyl group at the 2-position, an amino group at the 6-position, and a hydroxyl group at the 4-position (Figure 1). Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 164.16 g/mol. This compound is of interest due to its structural versatility, enabling applications in organic synthesis, pharmaceutical intermediates, and materials science.
The benzo[d]oxazole scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets or catalytic systems. The amino and hydroxyl groups enhance solubility and reactivity, making the compound a valuable precursor for further functionalization .
Properties
CAS No. |
88172-83-2 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-amino-2-methyl-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C8H8N2O2/c1-4-10-8-6(11)2-5(9)3-7(8)12-4/h2-3,11H,9H2,1H3 |
InChI Key |
ATWODKVCBNPAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2O1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methylbenzo[d]oxazol-4-ol
- Structure: Lacks the 6-amino group present in the target compound.
- Molecular Formula: C₈H₇NO₂.
- Properties: Reduced polarity compared to the amino-substituted derivative. The absence of the amino group limits hydrogen-bonding capacity, impacting solubility and biological activity.
- Synthesis : Produced via cyclization of ortho-hydroxybenzamide derivatives under acidic conditions .
6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one
- Structure : Replaces the 4-hydroxyl group with a ketone and introduces a thiazole ring at the 6-position.
- Molecular Formula : C₁₀H₇N₃O₂S.
- The ketone group increases electrophilicity, enabling nucleophilic substitutions .
9,10-Dihydro-2-methyl-4H-benzo-[5,6]cyclohept[1,2-d]oxazol-4-ol
- Structure : Incorporates a seven-membered cycloheptane ring fused to the benzo[d]oxazole core.
- Molecular Formula : C₁₃H₁₃O₂N.
- Properties : The expanded ring system increases molecular rigidity and alters steric effects. Chromatographic analysis (ChiralPAK® IC column) revealed distinct retention times (8.2 and 9.0 min) due to stereochemical complexity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP |
|---|---|---|---|---|
| 6-Amino-2-methylbenzo[d]oxazol-4-ol | 164.16 | 220–225 (dec.) | Moderate | 1.2 |
| 2-Methylbenzo[d]oxazol-4-ol | 149.15 | 190–195 | Low | 1.8 |
| 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one | 237.25 | N/A | Poor | 0.5 |
| 9,10-Dihydro-2-methyl-4H-benzo-[5,6]cyclohept[1,2-d]oxazol-4-ol | 215.25 | N/A | Low | 2.1 |
Key Observations :
This compound
Synthesized via a two-step process:
Cyclization: Condensation of 2-methyl-4-hydroxybenzamide with an amino source under basic conditions.
Functionalization: Introduction of the amino group via nucleophilic substitution or catalytic amination .
2-(4-Methylbenzyl)benzo[d]oxazole
- Route : Friedel-Crafts alkylation of benzo[d]oxazole with 4-methylbenzyl chloride.
- Key Difference: Lacks hydroxyl and amino groups, simplifying synthesis but reducing reactivity .
Spirocyclic Analogues
Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione are synthesized via multi-component reactions involving spirocyclic intermediates. These routes require precise stoichiometry and catalysis, highlighting the complexity of introducing fused or spiro systems .
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